molecular formula C22H17NO7S B2926702 4-Methoxy-2-phenylchromenylium 2-nitrobenzenesulfonate CAS No. 95306-02-8

4-Methoxy-2-phenylchromenylium 2-nitrobenzenesulfonate

Cat. No.: B2926702
CAS No.: 95306-02-8
M. Wt: 439.44
InChI Key: CIHUVFLJHCFILY-UHFFFAOYSA-M
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Description

4-Methoxy-2-phenylchromenylium 2-nitrobenzenesulfonate is a chromenylium salt comprising a cationic 4-methoxy-2-phenylchromenylium ion paired with a 2-nitrobenzenesulfonate anion. Chromenylium salts are aromatic oxonium ions known for their applications in dye chemistry, photodynamic therapy, and as intermediates in organic synthesis . The 2-nitrobenzenesulfonate anion contributes to solubility in polar solvents and may modulate crystallinity in solid-state applications.

Properties

IUPAC Name

4-methoxy-2-phenylchromenylium;2-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13O2.C6H5NO5S/c1-17-16-11-15(12-7-3-2-4-8-12)18-14-10-6-5-9-13(14)16;8-7(9)5-3-1-2-4-6(5)13(10,11)12/h2-11H,1H3;1-4H,(H,10,11,12)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHUVFLJHCFILY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=[O+]C2=CC=CC=C21)C3=CC=CC=C3.C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-phenylchromenylium 2-nitrobenzenesulfonate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form the chromenylium core. This intermediate is then reacted with nitrobenzenesulfonic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-phenylchromenylium 2-nitrobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-2-phenylchromenylium 2-nitrobenzenesulfonate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, including dyes and pigments

Mechanism of Action

The mechanism of action of 4-Methoxy-2-phenylchromenylium 2-nitrobenzenesulfonate involves its interaction with various molecular targets. The compound’s chromenylium core can interact with nucleophilic sites in biological molecules, while the nitrobenzenesulfonate moiety can undergo redox reactions, leading to the generation of reactive intermediates. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Sodium 2-Nitrobenzenesulphonate

Key Differences :

  • Cation-Anion Pair : Sodium 2-nitrobenzenesulphonate (CAS 25732-79-0) pairs a sodium cation with the 2-nitrobenzenesulfonate anion, whereas the target compound uses a chromenylium cation. The bulky chromenylium ion likely reduces solubility in aqueous media compared to the sodium salt .
  • Molecular Weight : Sodium 2-nitrobenzenesulphonate has a molecular weight of 225.154 g/mol, significantly lower than the target compound (estimated >500 g/mol based on structural analogs like those in ).
  • Applications : Sodium salts are commonly used as electrolytes or intermediates in sulfonation reactions, while chromenylium salts are more specialized in photochemical applications.

Data Table 1: Sodium 2-Nitrobenzenesulphonate vs. Target Compound

Property Sodium 2-Nitrobenzenesulphonate 4-Methoxy-2-phenylchromenylium 2-Nitrobenzenesulfonate
Molecular Formula C₆H₄NNaO₅S Not explicitly reported (inferred: ~C₂₃H₁₈NO₆S)
Molecular Weight 225.154 g/mol Estimated >500 g/mol
LogP (Partition Coeff.) 2.10 Likely higher due to aromatic chromenylium core
Primary Use Electrolyte, synthesis intermediate Photochemical dyes, organic synthesis

2,3-Bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium Hydroxide

Key Differences :

  • Structural Complexity : This tetrazolium derivative (C₂₂H₁₇N₇O₁₃S₂) features multiple sulfophenyl and nitro groups, whereas the target compound has a simpler sulfonate anion and a single chromenylium cation .
  • Electronic Effects : The nitro groups in both compounds enhance electrophilicity, but the tetrazolium core in the analog introduces redox activity, making it suitable for biological staining (e.g., XTT assays). The chromenylium cation lacks such redox versatility.
  • Molecular Weight : The tetrazolium compound has a higher molecular weight (651.539 g/mol), suggesting denser packing in solid-state structures compared to the target compound.

Data Table 2: Tetrazolium Derivative vs. Target Compound

Property Tetrazolium Derivative This compound
Molecular Weight 651.539 g/mol Estimated >500 g/mol
PSA (Polar Surface Area) 305.61 Ų Likely lower (~150–200 Ų) due to fewer polar groups
Application Biological redox assays Photodynamic therapy, synthetic intermediates

Methyl 2-(2-Nitro-5-phenylmethoxyphenyl)sulfanylbenzoate

Key Differences :

  • Functional Groups : This ester (CAS 329217-03-0) contains a phenylmethoxy group and a sulfanylbenzoate moiety, whereas the target compound features a sulfonate anion and chromenylium ion .
  • Reactivity : The ester group in the analog is prone to hydrolysis, limiting its stability in aqueous environments. In contrast, the ionic nature of the target compound may enhance stability in polar solvents.
  • LogP : The analog’s LogP is unreported, but the chromenylium salt’s LogP is expected to be lower due to its ionic character.

Research Findings and Limitations

  • Sulfonate Anion Stability: The 2-nitrobenzenesulfonate group (common in and ) is known for its electron-withdrawing effects, which stabilize anions in polar media.
  • Cation Effects : Chromenylium cations, unlike sodium or tetrazolium ions, exhibit strong absorption in the visible spectrum (~400–500 nm), enabling applications in light-driven reactions .
  • Data Gaps : Direct studies on this compound are absent in the provided evidence. Comparisons rely on structural analogs, highlighting the need for targeted experimental characterization.

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